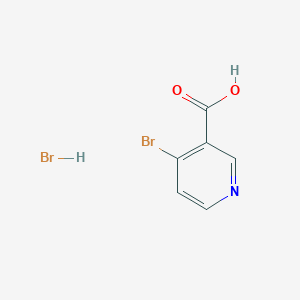![molecular formula C15H17N3O B1527811 2-[苄基(甲基)氨基]-N'-羟基苯甲酰胺 CAS No. 1021244-69-8](/img/structure/B1527811.png)
2-[苄基(甲基)氨基]-N'-羟基苯甲酰胺
描述
Synthesis Analysis
The synthesis of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide involves several steps. The main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .科学研究应用
催化与合成
硫化铁催化的 2-氨基/羟基硝基苯与活化甲基团之间的氧化还原/缩合级联反应有效地合成了 2-杂芳基-苯并咪唑和 -苯并恶唑。此方法具有原子经济性和直接性,突出了其在有机合成中的潜力 (Nguyen, Ermolenko, & Al‐Mourabit, 2013)。
抗肿瘤特性
2-(4-氨基苯基)苯并噻唑(结构与 2-[苄基(甲基)氨基]-N'-羟基苯甲酰胺相似)对包括乳腺癌在内的人类癌细胞系表现出选择性生长抑制特性。这些化合物的代谢形成和 C- 和 N-羟基化衍生物的合成促成了它们的抗肿瘤活性 (Kashiyama et al., 1999)。
神经肽 Y 受体拮抗剂
苯并咪唑衍生物被合成并评估为选择性神经肽 Y Y1 受体拮抗剂,在开发抗肥胖药物方面具有潜在应用 (Zarrinmayeh et al., 1998)。
缓蚀
苯并咪唑衍生物(包括 2-氨基苯并咪唑)对盐酸溶液中铁的腐蚀表现出显着的抑制作用。这表明在腐蚀防护和材料保护领域具有潜在应用 (Khaled, 2003)。
抗抑郁活性
取代的 (ω-氨基烷氧基)苯衍生物显示出潜在的抗抑郁活性。与 2-[苄基(甲基)氨基]-N'-羟基苯甲酰胺在结构上相关的化合物,例如 2-苄基-1-[4-(甲基氨基)丁氧基]苯,在药理学研究中显示出有希望的结果,而没有三环抗抑郁药的常见副作用 (Kikumoto, Tobe, & Tonomura, 1981)。
抗氧化和抗菌特性
源自 2-氨基苯酚的席夫碱表现出有效的抗氧化和显着的脂氧合酶抑制活性。这些化合物还对各种细菌表现出优异的抗菌活性,表明在治疗和抗菌领域具有潜在应用 (Aslam et al., 2016)。
生化分析
Biochemical Properties
2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzed by cytochrome P450 enzymes . These interactions often involve the formation of stable complexes, which can influence the enzyme’s activity and the overall biochemical pathway.
Cellular Effects
The effects of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain hydrolase enzymes by forming a stable complex with the enzyme’s active site . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential long-term effects on cellular function. In both in vitro and in vivo studies, the compound has been observed to maintain its activity for several hours, but prolonged exposure can result in reduced effectiveness.
Dosage Effects in Animal Models
The effects of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . For instance, in rodent models, doses above a certain threshold can result in significant changes in motor activity and other physiological responses. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. The compound can undergo oxidative reactions, leading to the formation of metabolites that can further participate in biochemical pathways.
Transport and Distribution
Within cells and tissues, 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
2-[benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(16)17-19/h2-10,19H,11H2,1H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSFBJDTVIKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527738.png)
![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)
![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)






